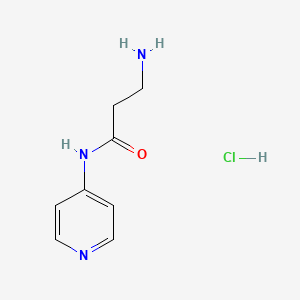

3-amino-N-(pyridin-4-yl)propanamide hydrochloride

Description

Evolution of Amide-Based Compounds in Chemical Biology and Medicinal Chemistry Research

The amide bond is a fundamental functional group in chemistry and biology, most notably forming the backbone of peptides and proteins. rsc.org Its prevalence in nature has inspired chemists to incorporate this moiety into a vast array of synthetic molecules. In the pharmaceutical industry, the formation of amide bonds is one of the most frequently performed chemical reactions, with approximately a quarter of all marketed drugs containing at least one amide group. rsc.orgresearchgate.net

The evolution of amide-based compounds in research has been marked by a shift from simple, linear structures to more complex and conformationally constrained architectures. This progression has been driven by the need to enhance biological activity, improve metabolic stability, and increase target selectivity. nih.gov Early research often focused on peptidomimetics, where the amide backbone was modified to resist enzymatic degradation while retaining the desired biological function. nih.gov

More recently, the focus has expanded to include a diverse range of non-peptidic amide-containing scaffolds. These compounds have been found to interact with a wide variety of biological targets, including enzymes, receptors, and ion channels. researchgate.net The ability of the amide group to participate in hydrogen bonding is a key determinant of its binding affinity and specificity. rsc.org Researchers continue to explore novel methods for amide bond synthesis and to design innovative amide-based molecules with tailored pharmacological profiles. rsc.org

Academic Rationale and Research Significance of 3-Amino-N-(pyridin-4-yl)propanamide Hydrochloride

While specific research literature on this compound is not extensively available in the public domain, its academic rationale and research significance can be inferred from the constituent chemical moieties: a 3-aminopropanamide (B1594134) core and a pyridine-4-yl substituent. This compound represents a logical convergence of two pharmacologically important scaffolds.

The 3-aminopropanamide structure is a derivative of β-alanine, a naturally occurring beta-amino acid. The presence of a primary amine and an amide group provides sites for hydrogen bonding and potential interactions with biological targets. The propanamide linker offers a degree of conformational flexibility, allowing the molecule to adopt various spatial arrangements to fit into a binding pocket.

The pyridine (B92270) ring is a common heterocyclic motif found in numerous approved drugs and biologically active compounds. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can influence the compound's solubility and its interaction with biological targets. nih.gov The position of the nitrogen atom and the substitution pattern on the ring are critical for determining the molecule's biological activity. researchgate.net Specifically, the pyridine-4-yl substitution in this compound places the nitrogen atom in a position that can significantly influence the electronic properties of the entire molecule.

The combination of these structural features in this compound suggests its potential as a lead compound for drug discovery. Its structure warrants investigation for a range of potential biological activities.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₂ClN₃O |

| Molecular Weight | 201.65 g/mol |

| CAS Number | 90303-23-4 |

| Canonical SMILES | C1=CN=CC=C1NC(=O)CCN.Cl |

| InChI | InChI=1S/C8H11N3O.ClH/c9-4-1-8(12)11-7-2-5-10-6-3-7;/h2-3,5-6H,1,4,9H2,(H,10,11,12);1H |

Note: Data sourced from commercial chemical suppliers and databases. uni.luguidechem.comachemblock.combldpharm.comfluorochem.co.uk

Overview of Research Trajectories for Novel Pyridine-Containing Propanamide Derivatives

The exploration of novel pyridine-containing propanamide derivatives is an active area of research in medicinal chemistry, with several promising therapeutic trajectories. These compounds have been investigated for a variety of biological activities, largely dependent on the specific substitution patterns on both the pyridine ring and the propanamide backbone.

One significant area of investigation is their potential as analgesics . For instance, a series of pyridine-containing propanamides have been developed as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain signaling. nih.gov These compounds have shown efficacy in preclinical models of pain. nih.gov The research in this area focuses on optimizing the structure-activity relationship (SAR) to enhance potency and improve pharmacokinetic properties.

Another research trajectory for these derivatives is in the field of oncology . The pyridine moiety is a well-established pharmacophore in cancer drug discovery, with numerous pyridine-containing drugs approved for cancer treatment. rsc.org The propanamide scaffold can be functionalized to target specific enzymes or receptors involved in cancer cell proliferation and survival. Research in this domain often involves screening libraries of pyridine-containing propanamides against various cancer cell lines and identifying their molecular targets.

Furthermore, these compounds are being explored for their potential as antimicrobial agents . The pyridine ring is present in several natural and synthetic compounds with antibacterial and antifungal properties. amazonaws.com By modifying the substituents on the pyridine and propanamide components, researchers aim to develop new antimicrobial agents that can overcome the growing problem of drug resistance. A study on N-pyridin-3-yl-benzenesulfonamide, a related pyridine-amide structure, demonstrated significant antimicrobial activity. researchgate.net

The versatility of the pyridine-containing propanamide scaffold allows for the exploration of a wide range of other potential therapeutic applications, including the treatment of inflammatory diseases and neurological disorders. researchgate.net Future research will likely focus on the synthesis of more complex and diverse libraries of these compounds and the use of advanced screening techniques to identify new lead molecules for drug development.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-amino-N-pyridin-4-ylpropanamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O.ClH/c9-4-1-8(12)11-7-2-5-10-6-3-7;/h2-3,5-6H,1,4,9H2,(H,10,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKJUDCJMZDUDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NC(=O)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90303-23-4 | |

| Record name | 3-amino-N-(pyridin-4-yl)propanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations for 3 Amino N Pyridin 4 Yl Propanamide Hydrochloride

Advanced Synthetic Pathways and Strategies

The construction of the 3-amino-N-(pyridin-4-yl)propanamide scaffold typically involves the formation of an amide bond between a β-alanine derivative and 4-aminopyridine (B3432731). The subsequent protonation with hydrochloric acid affords the target hydrochloride salt.

Multi-Step Synthesis Optimizations

A common synthetic route commences with the protection of the amino group of β-alanine. This is a crucial step to prevent unwanted side reactions during the subsequent amide coupling. The protected β-alanine is then activated to facilitate the reaction with the weakly nucleophilic amino group of 4-aminopyridine. Following the amide bond formation, the protecting group is removed, and the final hydrochloride salt is formed.

Optimization of this multi-step synthesis focuses on several key aspects:

Choice of Protecting Group: Selecting a protecting group that is stable under the coupling conditions but can be removed efficiently without affecting the newly formed amide bond is paramount.

Coupling Reagent Efficiency: The selection of an appropriate coupling reagent is critical for maximizing the yield of the amide formation step, particularly given the electronic properties of 4-aminopyridine.

Reaction Conditions: Optimization of solvent, temperature, and reaction time for each step is necessary to ensure high conversion rates and minimize the formation of byproducts.

Purification Techniques: Efficient purification methods at each stage are essential to obtain the desired intermediates and the final product in high purity.

A representative synthetic scheme is outlined below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | β-alanine | Protecting group precursor (e.g., Boc anhydride), Base | N-protected-β-alanine |

| 2 | N-protected-β-alanine, 4-aminopyridine | Coupling agent (e.g., EDC, HATU), Solvent (e.g., DMF) | N-protected-3-amino-N-(pyridin-4-yl)propanamide |

| 3 | N-protected-3-amino-N-(pyridin-4-yl)propanamide | Deprotecting agent (e.g., TFA for Boc), Solvent | 3-amino-N-(pyridin-4-yl)propanamide |

| 4 | 3-amino-N-(pyridin-4-yl)propanamide | HCl in a suitable solvent (e.g., ether or isopropanol) | 3-amino-N-(pyridin-4-yl)propanamide hydrochloride |

Catalytic Approaches in Synthesis

To improve the efficiency and sustainability of the amide bond formation, catalytic methods are increasingly being explored. Traditional amide synthesis often relies on stoichiometric activating agents, which generate significant waste. Catalytic approaches aim to reduce this waste by using a substoichiometric amount of a catalyst to promote the reaction.

For the synthesis of 3-amino-N-(pyridin-4-yl)propanamide, potential catalytic strategies could include:

Boron-based catalysts: Boronic acids have emerged as effective catalysts for direct amidation reactions between carboxylic acids and amines, often proceeding under milder conditions than traditional methods.

Titanium-based catalysts: Lewis acidic titanium (IV) species, such as TiCl₄, have been shown to catalyze amidation reactions. creative-peptides.com

Enzyme-catalyzed synthesis: Biocatalysts, such as lipases or proteases, can offer high selectivity and operate under mild, environmentally benign conditions.

These catalytic methods often require optimization of reaction parameters, such as catalyst loading, temperature, and the removal of water to drive the reaction equilibrium towards product formation.

Regioselective and Stereoselective Synthesis Considerations

Regioselectivity: The key regioselective challenge in the synthesis of 3-amino-N-(pyridin-4-yl)propanamide is the selective N-acylation of 4-aminopyridine. While the exocyclic amino group is generally more nucleophilic than the pyridine (B92270) ring nitrogen, the use of a protected β-alanine derivative and appropriate coupling conditions typically ensures that the acylation occurs at the desired amino group. In some cases, 4-(dimethylamino)pyridine (DMAP) can be used as a catalyst to enhance the rate of acylation. achemblock.com

Stereoselectivity: The parent compound, 3-amino-N-(pyridin-4-yl)propanamide, is achiral. However, the introduction of substituents on the propanamide backbone can create chiral centers. The stereoselective synthesis of such chiral derivatives is crucial for investigating their biological activity, as different enantiomers or diastereomers often exhibit distinct pharmacological profiles.

Stereoselective synthesis of β-amino acid derivatives can be achieved through various methods, including:

Chiral pool synthesis: Starting from readily available chiral precursors.

Asymmetric catalysis: Employing chiral catalysts to induce stereoselectivity in a key bond-forming step. For instance, asymmetric hydrogenation of a suitable prochiral enamine precursor could yield a chiral β-amino acid derivative.

Use of chiral auxiliaries: Temporarily attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction, followed by its removal. mdpi.com

For example, a stereoselective synthesis could involve the asymmetric reduction of a β-keto ester to a chiral β-hydroxy ester, followed by conversion of the hydroxyl group to an amino group with inversion or retention of configuration.

Derivatization and Analog Synthesis for Structure-Activity Relationship (SAR) Studies

To explore the biological activity of 3-amino-N-(pyridin-4-yl)propanamide and to optimize its properties, a variety of derivatives and analogs can be synthesized. These modifications are guided by the principles of structure-activity relationship (SAR) studies, which aim to correlate changes in molecular structure with changes in biological activity. nih.gov

Design Principles for Structural Modifications

The design of analogs of 3-amino-N-(pyridin-4-yl)propanamide can be approached by systematically modifying different parts of the molecule:

The Pyridine Ring:

Substitution: Introducing various substituents (e.g., alkyl, halogen, methoxy) at different positions on the pyridine ring can modulate its electronic properties, lipophilicity, and steric profile. This can influence binding affinity and metabolic stability.

The Propanamide Linker:

Chain Length: Varying the length of the alkyl chain (e.g., from acetamide (B32628) to butanamide) can probe the optimal distance between the amino and pyridine moieties for receptor interaction.

Substitution: Introducing substituents on the α- and β-carbons of the propanamide chain can introduce chirality and explore steric and electronic effects in the linker region.

The Primary Amino Group:

Replacement: The amino group could be replaced with other functional groups, such as a hydroxyl or thiol group, to investigate the necessity of the basic nitrogen for activity.

The following table provides examples of potential modifications for SAR studies:

| Molecular Subunit | Modification Strategy | Example of Modified Group |

| Pyridine Ring | Substitution | 2-methylpyridin-4-yl, 3-chloropyridin-4-yl |

| Isosteric Replacement | Pyrimidin-4-yl, Thiazol-2-yl | |

| Propanamide Linker | Chain Length Variation | -NHCO-CH₂-NH₂ (aminoacetamide) |

| Substitution | -NHCO-CH(CH₃)-CH₂-NH₂ (3-aminobutanamide) | |

| Amino Group | Alkylation | -CH₂-NH(CH₃) |

| Acylation | -CH₂-NH-CO-CH₃ |

By synthesizing and testing a library of such analogs, researchers can build a comprehensive understanding of the structural requirements for biological activity, leading to the design of more potent and selective compounds.

Synthesis of Key Structural Analogs

The synthesis of structural analogs of this compound typically involves multi-step sequences that allow for the introduction of various substituents on the pyridine ring, modifications of the propanamide backbone, and derivatization of the terminal amino group. A common synthetic strategy involves the coupling of a substituted 4-aminopyridine derivative with a protected β-alanine equivalent, followed by deprotection.

One general approach begins with the acylation of a substituted 4-aminopyridine with a protected β-alanine derivative, such as N-Boc-β-alanine. The coupling is typically facilitated by standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base. Subsequent removal of the Boc protecting group under acidic conditions yields the desired 3-amino-N-(substituted-pyridin-4-yl)propanamide, which can then be converted to its hydrochloride salt.

Variations in the pyridine ring can be achieved by starting with commercially available or synthetically prepared substituted 4-aminopyridines. For instance, analogs with alkyl or alkoxy groups on the pyridine ring can be prepared from the corresponding substituted pyridines. The synthesis of a 3-phenyl-N-(pyridin-4-yl)propanamide analog, for example, involves the amidation of a pyridine intermediate with phenylpropanoic acid or its derivatives, often using coupling agents like EDCI. evitachem.com

The propanamide linker can also be modified. For example, the synthesis of β-aryl-β-amino acids can be achieved through a palladium-catalyzed auxiliary-directed regioselective Csp3-H arylation of the β-methylene bond of β-alanine. This allows for the introduction of various aryl groups at the β-position of the propanamide backbone, leading to a diverse set of analogs.

The following table summarizes the synthesis of a few representative structural analogs, highlighting the key reactants and general reaction conditions.

| Analog Name | Key Reactants | General Reaction Conditions |

| 3-Amino-N-(2-methylpyridin-4-yl)propanamide | 4-Amino-2-methylpyridine, N-Boc-β-alanine | 1. EDCI, Base; 2. HCl |

| 3-Amino-N-(2,6-dimethylpyridin-4-yl)propanamide | 4-Amino-2,6-dimethylpyridine, N-Boc-β-alanine | 1. EDCI, Base; 2. HCl |

| 3-Phenyl-N-(pyridin-4-yl)propanamide | 4-Aminopyridine, Phenylpropanoic acid | EDCI, Base |

| 3-(4-Chlorophenyl)-N-(pyridin-4-yl)propanamide | 4-Aminopyridine, 3-(4-Chlorophenyl)propanoic acid | EDCI, Base |

This table is a representative summary and specific reaction conditions may vary.

Combinatorial and Parallel Synthesis Approaches

The need to explore a vast chemical space for drug discovery has led to the development of combinatorial and parallel synthesis strategies for generating large libraries of compounds. These high-throughput techniques are well-suited for the synthesis of 3-amino-N-(pyridin-4-yl)propanamide analogs due to the convergent nature of their synthesis.

Parallel Synthesis:

Parallel synthesis involves the simultaneous synthesis of a large number of compounds in separate reaction vessels. This approach allows for the rapid generation of a library of analogs by systematically varying the building blocks. For the synthesis of 3-amino-N-(pyridin-4-yl)propanamide derivatives, a library can be constructed by reacting a common scaffold with a diverse set of reactants.

For instance, a set of substituted 4-aminopyridines can be arrayed in a multi-well plate and reacted with a protected β-alanine derivative. In a subsequent step, a variety of acylating or alkylating agents can be introduced to derivatize the terminal amino group after deprotection, leading to a large and diverse library of final compounds. The use of automated liquid handling systems can significantly streamline this process. A study on the parallel synthesis of acyclic nucleoside libraries utilized a similar approach, employing 24-well reaction blocks and an automatic reagent-dispensing platform to react a set of amines with various N-acetic acids using a coupling reagent. nih.gov

Solid-Phase Synthesis:

Solid-phase synthesis offers several advantages for library generation, including the simplification of purification procedures, as excess reagents and by-products can be washed away from the resin-bound product. For the synthesis of 3-amino-N-(pyridin-4-yl)propanamide analogs, a β-alanine derivative can be attached to a solid support, such as a Wang or Rink amide resin. nih.gov The synthesis would then proceed by coupling with a diverse set of substituted pyridines. Subsequent cleavage from the resin would yield the desired library of compounds.

A general solid-phase synthesis workflow for this class of compounds could be:

Attachment of a protected β-alanine to a suitable solid-phase resin.

Deprotection of the β-alanine.

Coupling with a library of substituted pyridines.

Cleavage from the resin to yield the final products.

The following table outlines a hypothetical parallel synthesis approach for generating a library of 3-amino-N-(pyridin-4-yl)propanamide analogs.

| Reactant 1 (Pyridine Derivative) | Reactant 2 (Propanamide Precursor) | Resulting Analog Scaffold |

| 4-Aminopyridine | N-Boc-β-alanine | 3-Amino-N-(pyridin-4-yl)propanamide |

| 4-Amino-2-chloropyridine | N-Boc-β-alanine | 3-Amino-N-(2-chloropyridin-4-yl)propanamide |

| 4-Amino-3-methylpyridine | N-Boc-β-alanine | 3-Amino-N-(3-methylpyridin-4-yl)propanamide |

| 4-Amino-2,6-dichloropyridine | N-Boc-β-alanine | 3-Amino-N-(2,6-dichloropyridin-4-yl)propanamide |

This table illustrates a simplified matrix for parallel synthesis. Further diversification can be achieved by varying the propanamide precursor and by subsequent derivatization of the terminal amino group.

Molecular Interactions and Biological Target Elucidation

Investigation of Molecular Binding and Recognition

No studies detailing the binding affinity of 3-amino-N-(pyridin-4-yl)propanamide hydrochloride to any specific receptors have been identified in the public domain.

There is no available data on the inhibitory effects of this compound on any enzymes. Consequently, no information on its inhibition kinetics or mechanism of action can be provided.

Without experimental data, such as X-ray crystallography or NMR spectroscopy, an analysis of the protein-ligand interactions of this compound is not possible.

Mechanistic Insights into Cellular Effects (In Vitro)

Detailed in vitro studies to unravel the mechanistic basis of any cellular effects of this compound have not been reported in the scientific literature.

Cellular Signaling Pathway Modulation

There is currently no data available to suggest that this compound modulates any specific cellular signaling pathways.

Cellular Uptake and Subcellular Localization Studies

Information regarding the cellular uptake mechanisms and the subcellular localization of this compound is not present in the available literature.

Impact on Cellular Processes (e.g., proliferation, differentiation, apoptosis)

There are no published studies that have investigated the impact of this compound on cellular processes such as proliferation, differentiation, or apoptosis. Therefore, no data tables or research findings on this topic can be provided.

Computational Chemistry and Molecular Modeling Studies

Ligand-Based Drug Design (LBDD) and Quantitative Structure-Activity Relationship (QSAR) Analysis

Ligand-based drug design (LBDD) approaches are of paramount importance when the three-dimensional structure of the biological target is unknown. patsnap.com These methods rely on the analysis of a set of molecules known to interact with the target to derive a model that explains their biological activity.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of LBDD, focusing on the identification of the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. dergipark.org.tr A pharmacophore model for a series of compounds including 3-amino-N-(pyridin-4-yl)propanamide hydrochloride would typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. patsnap.com

For this compound, a hypothetical pharmacophore model could be generated based on its structural features. The primary amino group and the amide N-H would be identified as hydrogen bond donors, while the amide carbonyl oxygen and the pyridine (B92270) nitrogen would serve as hydrogen bond acceptors. The pyridine ring itself would be classified as an aromatic feature.

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds that match the model's features. This process, known as virtual screening, allows for the rapid identification of potential hit compounds with diverse chemical scaffolds. nih.gov

Statistical QSAR Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netresearchgate.net In a QSAR study involving this compound and its analogues, various molecular descriptors would be calculated. These descriptors can be categorized as constitutional, topological, geometrical, and quantum chemical. nih.gov

A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), would then be employed to build a QSAR model. An exemplary, hypothetical QSAR equation might look like:

log(1/IC₅₀) = 0.75 * LogP - 0.23 * TPSA + 0.15 * N_HBA + 2.54

Where IC₅₀ is the half-maximal inhibitory concentration, LogP is the lipophilicity, TPSA is the topological polar surface area, and N_HBA is the number of hydrogen bond acceptors.

The predictive power of the developed QSAR model would be rigorously validated using internal and external validation techniques to ensure its robustness and applicability for predicting the activity of new compounds. rsc.org

Interactive Table: Hypothetical QSAR Data for a Series of Pyridin-4-yl-propanamide Analogues

| Compound ID | Experimental IC₅₀ (nM) | LogP | TPSA (Ų) | N_HBA | Predicted pIC₅₀ |

| 1 (Target) | 50 | 1.2 | 78.5 | 3 | 5.30 |

| Analogue 1 | 120 | 0.8 | 82.1 | 3 | 4.92 |

| Analogue 2 | 35 | 1.5 | 75.3 | 4 | 5.46 |

| Analogue 3 | 250 | 0.5 | 90.4 | 4 | 4.60 |

| Analogue 4 | 15 | 2.1 | 70.2 | 3 | 5.82 |

Note: The data in this table is purely illustrative and intended to demonstrate the principles of a QSAR study.

Structure-Based Drug Design (SBDD) and Molecular Docking

When the 3D structure of the biological target is available, structure-based drug design (SBDD) methods can be employed to gain a detailed understanding of the ligand-protein interactions. researchgate.net

Protein-Ligand Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. uran.ua In a typical docking study, this compound would be docked into the active site of its target protein. The docking algorithm would explore various conformations and orientations of the ligand within the binding pocket, and a scoring function would be used to estimate the binding affinity for each pose. researchgate.net

The results of a docking simulation would reveal key interactions, such as hydrogen bonds between the amino and amide groups of the ligand and polar residues in the active site. The pyridine ring could engage in pi-pi stacking or cation-pi interactions with aromatic or charged residues, respectively. tandfonline.com

Interactive Table: Exemplary Molecular Docking Results

| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

| 1 | -8.5 | ASP129, TYR82, PHE176 | 3 | 2 |

| 2 | -8.2 | ASP129, GLU80, PHE176 | 2 | 2 |

| 3 | -7.9 | LYS33, TYR82, TRP172 | 2 | 3 |

Note: This data is hypothetical and for illustrative purposes only.

Molecular Dynamics (MD) Simulations of Complex Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, allowing for the study of its behavior over time. nih.govscilit.com An MD simulation of the this compound-protein complex, obtained from docking, would be performed to assess the stability of the binding pose and to characterize the flexibility of both the ligand and the protein. tandfonline.com

The simulation would track the movements of all atoms in the system over a period of nanoseconds, providing insights into the stability of key hydrogen bonds and the conformational changes that may occur upon ligand binding. The binding free energy of the complex can also be calculated from the MD trajectory using methods like MM/PBSA or MM/GBSA, offering a more accurate estimation of the binding affinity than docking scores alone. nih.gov

Quantum Chemical Calculations for Electronic and Conformational Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, offer a highly accurate means of investigating the electronic structure and conformational preferences of molecules. aps.orgnih.govaps.org

Density Functional Theory (DFT) is a popular quantum chemical method used to study the electronic properties of molecules. researchgate.netacs.org For this compound, DFT calculations could be used to determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). nih.gov The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. researchgate.net

Interactive Table: Illustrative Quantum Chemical Properties

| Property | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 4.5 D |

| Most Stable Conformer Dihedral Angle (C-C-N-C) | 175° |

Note: These values are exemplary and derived from general principles of quantum chemistry for similar molecules.

Predictive Modeling of Biological Activity and Selectivity

Predictive modeling for a compound such as this compound would typically involve a variety of computational approaches to forecast its efficacy and specificity towards a biological target. These methods can range from ligand-based to structure-based techniques, depending on the available information about the target protein.

One of the primary goals of these modeling studies is to elucidate the structure-activity relationship (SAR), which describes how the chemical structure of a molecule influences its biological activity. For instance, in silico techniques can predict how modifications to the aminopropanamide or pyridinyl moieties of the molecule could affect its binding affinity to a target enzyme or receptor.

Quantitative Structure-Activity Relationship (QSAR) studies represent a key ligand-based approach. researchgate.net A 3D-QSAR model, for example, could be developed for a series of analogs of this compound to correlate their structural features with their observed biological activities. researchgate.net Such models can help identify the key steric and electronic properties that are critical for a compound's activity, guiding the design of more potent molecules. researchgate.net

When the three-dimensional structure of the biological target is known, structure-based drug design methods like molecular docking are employed. nih.gov Docking simulations could predict the binding conformation and affinity of this compound within the active site of a target protein. nih.govnih.gov These simulations provide valuable information about the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov Such insights are fundamental for designing derivatives with enhanced selectivity for the intended target over other proteins, which is a critical factor in minimizing off-target effects.

The following interactive table illustrates the type of data that could be generated from a hypothetical predictive modeling study on derivatives of this compound. Note: This data is purely illustrative to demonstrate the concepts of predictive modeling and does not represent real experimental or computational results for these specific molecules.

| Compound ID | Modification | Predicted Binding Affinity (kcal/mol) | Predicted Selectivity Index |

| Lead Compound | 3-amino-N-(pyridin-4-yl)propanamide | -7.5 | 10 |

| Analog-1 | Methylation at the amino group | -7.8 | 15 |

| Analog-2 | Hydroxylation of the pyridinyl ring | -8.2 | 25 |

| Analog-3 | Fluorination of the pyridinyl ring | -8.5 | 30 |

| Analog-4 | Replacement of pyridinyl with phenyl | -6.9 | 5 |

In this hypothetical scenario, the predictive models suggest that the addition of hydroxyl or fluoro groups to the pyridinyl ring could enhance both binding affinity and selectivity. Such predictive data is invaluable for prioritizing the synthesis of new chemical entities with a higher probability of success in subsequent experimental testing. These computational predictions, however, must always be validated through in vitro and in vivo experiments to confirm their accuracy and therapeutic potential. nih.gov

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity and Reaction Monitoring in Research

Chromatographic methods are indispensable for separating the target compound from starting materials, intermediates, and byproducts, thereby enabling purity assessment and real-time monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of non-volatile compounds like 3-amino-N-(pyridin-4-yl)propanamide hydrochloride. Due to the polar nature of the primary amine and the pyridine (B92270) ring, a reversed-phase (RP-HPLC) method is typically developed. hplc.euthermofisher.com The use of an aqueous mobile phase is necessary for the retention and separation of such polar analytes. hplc.eu

Method development for research samples involves optimizing parameters to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurities. A typical approach would utilize a C18 or a polar-embedded column to provide alternative selectivity for hydrophilic compounds. The mobile phase would consist of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often employed to ensure the timely elution of both polar and potentially less polar impurities. researchgate.netresearchgate.net UV detection is suitable as the pyridine ring possesses a strong chromophore. nih.gov Monitoring at a wavelength around 260 nm, corresponding to the absorbance maximum of the 4-aminopyridine (B3432731) moiety, would provide high sensitivity. nih.gov This setup is highly effective for tracking the consumption of reactants and the formation of the amide product during synthesis. chemrxiv.orgacs.org

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 20 mM Ammonium Acetate in Water, pH adjusted to 4.5 |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 40% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

While this compound itself is not amenable to direct analysis by Gas Chromatography (GC) due to its high polarity and low volatility, GC is a powerful tool for analyzing its key precursors: 4-aminopyridine and derivatives of 3-aminopropanoic acid.

4-Aminopyridine can be analyzed effectively by GC, often coupled with a mass spectrometer (GC-MS) or a nitrogen-phosphorous detector (NPD). researchgate.netnih.gov Analysis typically requires a polar capillary column to achieve good peak shape for the basic amine. hpst.cz For trace analysis, derivatization may be employed to improve chromatographic behavior, though direct analysis is feasible. researchgate.netnih.gov

The other precursor, 3-aminopropanamide (B1594134), is more challenging to analyze by GC due to its high polarity. Direct injection is often problematic, leading to poor peak shape and low response. ccsknowledge.combre.com Therefore, derivatization is typically required to convert the polar primary amine and amide groups into less polar, more volatile moieties. Silylation, for example with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common strategy for such compounds.

| Parameter | Condition for 4-Aminopyridine |

|---|---|

| Column | Polar capillary column (e.g., DB-WAX or Rtx-Volatile Amine) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium at ~1 mL/min |

| Oven Program | Initial 60 °C, hold 2 min, ramp at 15 °C/min to 240 °C, hold 5 min |

| Detector | Mass Spectrometer (MS) or Nitrogen-Phosphorous Detector (NPD) |

| MS Ion Source Temp | 230 °C |

| MS Mode | Electron Ionization (EI) at 70 eV |

Spectroscopic Techniques for Structural Elucidation of Intermediates and Analogs

Spectroscopic methods provide definitive structural information by probing the molecular framework and functional groups of the target compound and related synthetic intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR, along with 2D experiments like COSY and HSQC, would confirm the connectivity of atoms. While this specific molecule is achiral, NMR is critical for assigning stereochemistry in chiral analogs.

In the ¹H NMR spectrum, distinct signals would be expected for the protons on the pyridine ring, the two methylene (B1212753) groups of the propanamide chain, and the exchangeable protons of the amine and amide groups. The pyridine protons would appear as two doublets in the aromatic region. chemicalbook.com The methylene groups would present as triplets due to coupling with each other. In the ¹³C NMR spectrum, eight distinct carbon signals would be anticipated, including four for the pyridine ring, one for the amide carbonyl, and two for the aliphatic chain. rsc.orgmdpi.com

| Position | ¹H Chemical Shift (ppm, Multiplicity) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine C2, C6 | ~8.3 (d) | ~150 |

| Pyridine C3, C5 | ~7.8 (d) | ~112 |

| Pyridine C4 | - | ~148 |

| Amide C=O | - | ~172 |

| Alkyl CH₂ (α to C=O) | ~2.8 (t) | ~35 |

| Alkyl CH₂ (β to C=O) | ~3.4 (t) | ~36 |

Mass spectrometry provides information on the molecular weight and elemental composition of a molecule and its fragments. For 3-amino-N-(pyridin-4-yl)propanamide, electrospray ionization (ESI) would be the preferred method, yielding a prominent protonated molecular ion [M+H]⁺ at m/z 166.1. nih.govunl.pt

Tandem mass spectrometry (MS/MS) is used to induce fragmentation, providing structural insights. A dominant fragmentation pathway for N-aryl amides is the cleavage of the amide C-N bond. nih.govrsc.orgacs.org This would result in the formation of a stable acylium ion and the loss of a neutral 4-aminopyridine molecule. Other characteristic fragments would arise from cleavages along the aliphatic chain.

In non-clinical research, LC-MS/MS is a key tool for identifying potential metabolites. springernature.comnih.gov A typical workflow involves incubating the parent compound with liver microsomes, followed by LC-MS analysis to detect new molecular ions corresponding to metabolic products (e.g., hydroxylations, oxidations). The fragmentation patterns of these new ions are then compared to the parent compound to elucidate the site of metabolic modification. nih.gov

| Predicted m/z | Proposed Fragment Structure/Loss |

|---|---|

| 149.1 | [M+H - NH₃]⁺ |

| 95.1 | [4-aminopyridine + H]⁺ |

| 72.1 | [H₂N-CH₂-CH₂-C≡O]⁺ |

| 71.1 | [M+H - 4-aminopyridine]⁺ (Acylium ion) |

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands. These include N-H stretching vibrations for the primary amine and secondary amide, a strong C=O stretch for the amide carbonyl, and C=N and C=C stretching vibrations characteristic of the pyridine ring. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The primary chromophore in this compound is the 4-aminopyridine ring system. Its UV-Vis spectrum is expected to show strong absorption bands corresponding to π → π* transitions. A characteristic maximum absorption wavelength (λmax) for 4-aminopyridine derivatives is typically observed around 260 nm. nih.gov

| Spectroscopy | Feature | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |

|---|---|---|

| Infrared (IR) | N-H Stretch (Amine & Amide) | 3400-3200 |

| C=O Stretch (Amide I) | ~1670 | |

| N-H Bend (Amide II) | ~1550 | |

| C=N, C=C Stretch (Pyridine) | 1600-1450 | |

| UV-Visible | π → π* Transition | ~260 nm |

Advanced hyphenated techniques (e.g., LC-MS/MS) for complex mixture analysis in biological matrices (pre-clinical research)

The quantitative analysis of novel chemical entities in complex biological matrices is a cornerstone of pre-clinical research, providing essential data for pharmacokinetic and pharmacodynamic assessments. For a compound such as this compound, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for bioanalysis. This preference is due to its inherent high sensitivity, specificity, and wide dynamic range, allowing for the accurate measurement of low concentrations of the analyte in matrices like plasma, blood, and tissue homogenates.

A robust LC-MS/MS method hinges on three critical stages: efficient sample preparation to isolate the analyte and remove interfering substances, optimized chromatographic separation to resolve the analyte from matrix components, and sensitive and specific detection by the mass spectrometer. While a specific, validated LC-MS/MS method for this compound is not available in publicly accessible literature, a representative methodology can be constructed based on established principles for the analysis of similar small molecules in pre-clinical studies, particularly those conducted in rodent models such as rats.

Sample Preparation: A Critical First Step

The primary goal of sample preparation is to extract the analyte from the biological matrix while eliminating proteins, phospholipids, and other endogenous components that can interfere with the analysis and compromise the LC-MS/MS system. The choice of technique depends on the physicochemical properties of the analyte and the desired level of cleanliness.

Protein Precipitation (PPT): This is a rapid and straightforward method, often the first choice in drug discovery and early pre-clinical development. It involves adding a water-miscible organic solvent, typically acetonitrile, to the plasma sample. This denatures and precipitates the proteins, which are then removed by centrifugation. The resulting supernatant, containing the analyte, can be directly injected or further processed.

Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte between the aqueous sample and an immiscible organic solvent. The choice of solvent is critical and is based on the polarity and solubility of the analyte.

Solid-Phase Extraction (SPE): SPE is the most selective and powerful sample preparation technique, capable of providing the cleanest extracts. It utilizes a solid sorbent packed into a cartridge or a 96-well plate to retain the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.

For this compound, a basic compound, a cation-exchange SPE could provide excellent recovery and removal of matrix effects. However, for high-throughput pre-clinical studies, protein precipitation with acetonitrile is a common and efficient starting point.

Chromatographic and Mass Spectrometric Conditions

The following tables outline a hypothetical, yet scientifically grounded, LC-MS/MS method for the quantification of 3-amino-N-(pyridin-4-yl)propanamide in rat plasma.

Table 1: Representative Sample Preparation Protocol

| Step | Procedure | Rationale |

|---|---|---|

| 1. Sample Aliquoting | Transfer 50 µL of rat plasma into a 1.5 mL microcentrifuge tube. | Utilizes a small sample volume, which is crucial in pre-clinical studies with small animals. |

| 2. Internal Standard Addition | Add 10 µL of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound) in methanol. | Corrects for variability during sample processing and analysis. |

| 3. Protein Precipitation | Add 200 µL of acetonitrile containing 0.1% formic acid. | Precipitates plasma proteins and the acid helps in the protonation of the basic analyte for better ionization. |

| 4. Vortexing | Vortex the mixture for 1 minute. | Ensures thorough mixing and complete protein precipitation. |

| 5. Centrifugation | Centrifuge at 14,000 rpm for 10 minutes at 4°C. | Pellets the precipitated proteins. |

| 6. Supernatant Transfer | Transfer the supernatant to a clean tube or a 96-well plate. | Separates the analyte-containing solution from the protein pellet. |

| 7. Evaporation (Optional) | Evaporate the supernatant to dryness under a stream of nitrogen at 40°C. | Concentrates the analyte, potentially increasing sensitivity. |

| 8. Reconstitution | Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). | Ensures compatibility with the LC mobile phase and prepares the sample for injection. |

Table 2: Representative LC-MS/MS Parameters

| Parameter | Condition |

|---|---|

| Liquid Chromatography | |

| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system. |

| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size). |

| Mobile Phase A | 0.1% Formic acid in water. |

| Mobile Phase B | 0.1% Formic acid in acetonitrile. |

| Flow Rate | 0.4 mL/min. |

| Gradient | Start at 5% B, linear gradient to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute. |

| Injection Volume | 5 µL. |

| Column Temperature | 40°C. |

| Mass Spectrometry | |

| Mass Spectrometer | Triple quadrupole mass spectrometer. |

| Ionization Mode | Positive Electrospray Ionization (ESI+). |

| Scan Type | Multiple Reaction Monitoring (MRM). |

| Precursor Ion (Q1) | Hypothetical m/z 180.2 (corresponding to [M+H]⁺ of the free base). |

| Product Ion (Q3) | Hypothetical m/z 121.1 (corresponding to the pyridin-4-yl-carboxamide fragment after cleavage of the propanamide side chain). |

| Collision Energy | To be optimized, but typically in the range of 15-30 eV for a small molecule of this size. |

| Ion Source Temperature | 500°C. |

Method Validation and Application in Pre-clinical Research

A developed LC-MS/MS method must be rigorously validated according to regulatory guidelines to ensure its reliability. Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity and Range: The concentration range over which the method is accurate and precise.

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter in a series of measurements, respectively.

Recovery and Matrix Effect: The efficiency of the extraction process and the influence of co-eluting matrix components on the analyte's ionization.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Once validated, this LC-MS/MS method can be applied to various pre-clinical studies to determine the concentration-time profile of this compound in plasma after administration to laboratory animals. The data generated is fundamental for calculating key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability, which are critical for the further development of the compound.

Pre Clinical Biological Evaluation and Pharmacological Profiling in Vitro/in Vivo Research Models

Enzymatic and Receptor Assays for Biochemical Characterization

There is currently a lack of publicly accessible information regarding the enzymatic and receptor-based evaluation of 3-amino-N-(pyridin-4-yl)propanamide hydrochloride.

IC50 and Ki Determination for Target Modulation

No specific data on the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) for this compound against any biological target has been identified in the public domain. This information is crucial for determining the potency of a compound in modulating the activity of a specific target.

Specificity and Selectivity Profiling against Off-Targets

Detailed selectivity profiling, which is essential for assessing the potential for off-target effects and ensuring a compound's specificity for its intended target, is not available for this compound in published literature.

Cell-Based Functional Assays

Reporter Gene Assays

No studies utilizing reporter gene assays to investigate the impact of this compound on specific signaling pathways have been found.

High-Throughput Screening (HTS) in Cellular Models

There is no indication from available resources that this compound has been included in high-throughput screening campaigns using cellular models to identify potential biological activities.

Phenotypic Screening in Disease Models (In Vitro)

Similarly, there is a lack of published data on the use of this compound in in vitro phenotypic screening assays designed to assess its effects in disease-relevant cellular models.

In Vivo Pharmacological Studies in Animal Models (Focus on Efficacy and Mechanism, excluding safety/toxicology)

Extensive searches of publicly available scientific literature and research databases did not yield any specific in vivo pharmacological studies for the chemical compound this compound. The information landscape for this particular molecule is primarily limited to its identification and availability from chemical suppliers.

Therefore, the following sections, which are standard components of a pre-clinical pharmacological profile, cannot be populated with specific data for this compound at this time. The content below represents the typical structure and nature of the research that would be conducted in these areas.

Proof-of-Concept Studies in Disease Models

Currently, there are no published proof-of-concept studies for this compound in any animal models of disease. Such studies would be essential to determine if the compound has a therapeutic effect in a living organism and to identify potential disease indications.

Dose-Response Relationships in Animal Models (for research efficacy, not human dosage)

No data is available regarding the dose-response relationship of this compound in animal models for research efficacy. Establishing a dose-response curve is a critical step in preclinical research to understand the potency of a compound and to select appropriate doses for further investigation.

Exploratory Pharmacodynamic Marker Identification

There is no information on the identification of exploratory pharmacodynamic markers for this compound. Research in this area would focus on identifying measurable biological indicators that can demonstrate the pharmacological action of the compound in an animal model.

Metabolic Fate and Biotransformation Studies Excluding Clinical Pharmacokinetics

In Vitro Metabolic Stability in Hepatic Microsomes and Hepatocytes

There is no available data on the in vitro metabolic stability of 3-amino-N-(pyridin-4-yl)propanamide hydrochloride in either liver microsomes or hepatocytes from any species, including human. Studies of this nature are essential for predicting a compound's metabolic clearance in the body. Typically, such studies would involve incubating the compound with liver fractions and measuring its rate of disappearance over time. The results are often presented in a data table format, as shown in the hypothetical example below, to indicate the compound's half-life (t½) and intrinsic clearance (CLint).

Hypothetical Data Table for In Vitro Metabolic Stability:

| Species | System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Human | Liver Microsomes | Data not available | Data not available |

| Rat | Liver Microsomes | Data not available | Data not available |

| Mouse | Liver Microsomes | Data not available | Data not available |

| Human | Hepatocytes | Data not available | Data not available |

Identification of Major Metabolites Using Mass Spectrometry (Pre-clinical context)

No studies have been published that identify the metabolites of this compound. The identification of metabolites is a critical step in understanding a compound's biotransformation and is typically carried out using high-resolution mass spectrometry to analyze samples from in vitro or in vivo preclinical studies. A table summarizing potential metabolites would normally be included in research findings, but no such data exists for this compound.

Enzymatic Pathways of Biotransformation

Without the identification of metabolites, the specific enzymatic pathways responsible for the biotransformation of this compound remain unknown. Research in this area would typically involve reaction phenotyping studies using recombinant human enzymes (such as cytochrome P450s or UGTs) to pinpoint which enzymes are responsible for the formation of each metabolite.

Species Differences in Metabolic Profiles (Pre-clinical comparative studies)

Comparative preclinical studies are necessary to understand how the metabolism of a compound may differ between species. This information is vital for the extrapolation of animal data to humans. As there is no metabolic data available for any single species, no comparative analysis of metabolic profiles for this compound can be provided.

Future Research Directions and Translational Perspectives

Exploration of Novel Therapeutic Areas Based on Mechanistic Insights

Currently, there is a lack of specific mechanistic insights into the biological effects of 3-amino-N-(pyridin-4-yl)propanamide hydrochloride. Future research should prioritize elucidating its mechanism of action to identify potential therapeutic applications. The presence of the pyridine (B92270) ring, a common moiety in many biologically active compounds, suggests that it could interact with a variety of biological targets.

Initial investigations could involve high-throughput screening against a panel of receptors, enzymes, and ion channels to identify any primary biological targets. Subsequent structure-activity relationship (SAR) studies on analogous compounds have shown that modifications to the pyridine ring and the propanamide side chain can significantly influence biological activity. For instance, studies on other pyridine-containing compounds have revealed activities ranging from antimicrobial to anticancer effects, suggesting that a thorough investigation into the specific properties of this compound is warranted.

Development of Advanced Delivery Systems for Research Probes

To enhance its utility as a research probe, the development of advanced delivery systems for this compound will be crucial. The physicochemical properties of the compound, such as its solubility and stability, will dictate the most appropriate delivery strategies.

Potential delivery systems could include:

Lipid-based Nanoparticles: Liposomes and solid lipid nanoparticles could encapsulate the compound, potentially improving its bioavailability and protecting it from premature degradation. This approach has been successfully employed for a wide range of small molecules to enhance their delivery to specific tissues or cells.

Polymeric Nanoparticles: Biodegradable polymers could be used to create nanoparticles for sustained or targeted release. The surface of these nanoparticles could be functionalized with targeting ligands to direct the compound to specific sites of interest within a biological system. Research has demonstrated the versatility of polymeric nanoparticles in delivering a variety of therapeutic and diagnostic agents.

These delivery systems would not only be valuable for in vitro and in vivo research but could also form the basis for future therapeutic formulations.

Integration with Omics Technologies for Systems Biology Approaches

A systems biology approach, integrating various "omics" technologies, would provide a comprehensive understanding of the cellular and systemic effects of this compound. By exposing cells or model organisms to the compound and subsequently analyzing changes at the molecular level, researchers could uncover its broader biological impact.

Key omics technologies that could be employed include:

Genomics: To identify any genetic predispositions that may influence the response to the compound.

Transcriptomics (RNA-Seq): To analyze changes in gene expression patterns following treatment.

Proteomics: To study alterations in protein expression and post-translational modifications.

Metabolomics: To assess changes in metabolic pathways.

The data generated from these approaches could reveal novel biomarkers of activity and provide a holistic view of the compound's mechanism of action, paving the way for its application in personalized medicine.

Design of Next-Generation Derivatives with Enhanced Research Utility

Based on initial biological screening and mechanistic studies, the design and synthesis of next-generation derivatives of this compound could lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic properties. A systematic SAR study would be essential to guide the chemical modifications.

For example, modifications to the pyridine ring or the propanamide linker could be explored to optimize interactions with a biological target. The synthesis of a focused library of analogs would allow for a detailed exploration of the chemical space around the parent molecule. Such studies on related pyridine-amide scaffolds have successfully led to the identification of potent and selective inhibitors of various enzymes and receptors. The ultimate goal would be to develop derivatives that are highly valuable as specific and potent research probes, and potentially as lead compounds for drug development.

Q & A

Q. What are the recommended synthetic routes for 3-amino-N-(pyridin-4-yl)propanamide hydrochloride, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via coupling reactions between 3-aminopropanoic acid derivatives and pyridin-4-amine. Evidence from analogous propanamide syntheses suggests that yields depend on the choice of activating reagents (e.g., HATU or EDC) and reaction conditions (e.g., solvent polarity, temperature). For instance, electron-withdrawing substituents on aromatic reactants may reduce yields due to steric hindrance or electronic effects . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.

- Activating agents : HATU improves coupling efficiency compared to carbodiimides like EDC .

- Purification : Column chromatography with gradients of methanol in dichloromethane resolves impurities .

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Expected signals include a singlet for the pyridin-4-yl proton (~8.5 ppm), a triplet for the α-proton adjacent to the amide (~3.1 ppm), and a broad peak for the primary amine (~1.8 ppm).

- ¹³C NMR : The carbonyl carbon of the amide group typically appears at ~170 ppm .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive mode should show a molecular ion peak at m/z [M+H]⁺ corresponding to the molecular formula C₈H₁₂N₃O·HCl (calc. 217.07). Discrepancies may indicate hydrochloride dissociation or impurities .

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (90:10 to 50:50 gradient) to assess purity ≥98% .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition assays) may arise from:

- Impurity interference : Trace byproducts (e.g., unreacted pyridin-4-amine) can skew results. Use preparative HPLC to isolate the target compound and retest .

- Solubility effects : Poor aqueous solubility may lead to false negatives. Optimize dissolution using co-solvents (e.g., DMSO ≤1%) or surfactants .

- Assay conditions : Validate activity under varied pH (6–8) and ionic strength, as the protonation state of the pyridine ring affects binding affinity .

Q. What advanced techniques are suitable for studying its interaction with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure real-time binding kinetics with enzymes (e.g., kinases) .

- X-ray Crystallography : Co-crystallize the compound with its target protein (e.g., CYP51 homologs) to resolve binding modes. Evidence from similar propanamides shows that the pyridine ring often participates in π-π stacking .

- Molecular Dynamics (MD) Simulations : Model the hydrochloride salt’s stability in physiological buffers to predict bioavailability .

Q. How can researchers address challenges in crystallizing this compound?

Methodological Answer: Crystallization difficulties often stem from hygroscopicity or polymorphism. Strategies include:

- Solvent screening : Use ethanol/water mixtures (70:30) for slow evaporation, as evidenced by structurally related chlorinated propanamides .

- Salt formation : Explore alternative counterions (e.g., trifluoroacetate) if hydrochloride crystallization fails .

- Temperature control : Gradual cooling from 40°C to 4°C promotes crystal nucleation .

Q. What analytical methods are recommended for stability studies under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV, 254 nm), and humidity (75% RH) for 14 days. Monitor degradation via:

- Long-term Stability : Store lyophilized samples at -20°C in amber vials with desiccants to prevent hydrochloride dissociation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.